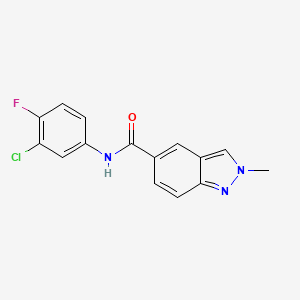

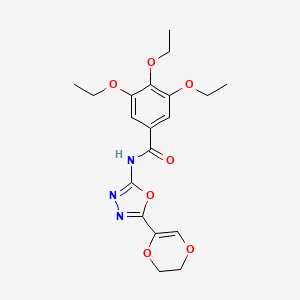

N-(3-chloro-4-fluorophenyl)-2-methylindazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core indazole ring, followed by various substitution reactions to introduce the chloro, fluoro, and methyl groups. The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring, a fused ring system containing nitrogen, suggests that this compound could exhibit aromaticity, which would influence its chemical behavior .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of its functional groups. For example, the chloro and fluoro groups are halogens, which are often involved in substitution reactions. The carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Pharmacological Review and Research Call

Chlorogenic acid (CGA), a phenolic compound, has demonstrated diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and modulation of lipid and glucose metabolism. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, potentially making it a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others, show promise in antitumor research. Some compounds have passed preclinical testing, offering a pathway for the synthesis of new antitumor drugs with various biological properties (Iradyan et al., 2009).

Multidrug-Resistant Tuberculosis Treatment

This review outlines effective treatments for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, focusing on the combination and rational use of available antituberculosis drugs. It presents a stepwise selection process through five groups of drugs based on efficacy, safety, and cost, highlighting the potential for certain drugs in treating severe forms of tuberculosis (Caminero et al., 2010).

Environmental Impact of Antimicrobial Agents

A review on triclosan (TCS) discusses its occurrence, toxicity, and degradation in the environment. TCS, used in a wide variety of household and personal care products, is partially eliminated in sewage treatment plants but remains ubiquitous in surface water and sediments. This review also addresses the transformation of TCS into potentially more toxic and persistent compounds, emphasizing the need for further research on its toxicity and environmental impact (Bedoux et al., 2012).

Hormone Refractory Prostate Cancer Trials

This review evaluates phase II trials for men with hormone refractory metastatic prostate cancer, discussing the objective response of single agents compared to standard treatment. It covers a wide range of agents, including methotrexate, cisplatin, and others, and also examines combinations of protocols and the implications for future clinical trials (Murphy, 1999).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methylindazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O/c1-20-8-10-6-9(2-5-14(10)19-20)15(21)18-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPSXXUHQQELCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)

![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)